Neodymium acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

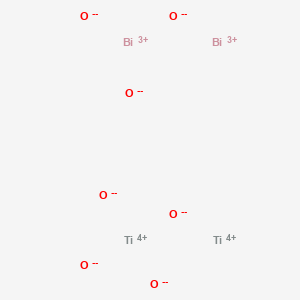

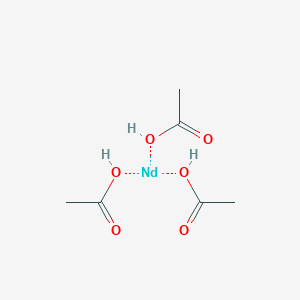

Neodymium acetate is an inorganic salt composed of a neodymium atom trication and three acetate groups as anions, where neodymium exhibits the +3 oxidation state . It has a chemical formula of Nd(CH₃COO)₃ and commonly occurs as a light purple powder . This compound is known for its solubility in water and its use in various scientific applications.

Métodos De Preparación

Neodymium acetate can be synthesized through neutralization reactions involving neodymium oxide, neodymium hydroxide, or neodymium carbonate with acetic acid . The reactions are as follows:

- Neodymium oxide:

6CH3COOH+Nd2O3→2Nd(CH3COO)3+3H2O

- Neodymium hydroxide:

3CH3COOH+Nd(OH)3→Nd(CH3COO)3+3H2O

- Neodymium carbonate:

6CH3COOH+Nd2(CO3)3→2Nd(CH3COO)3+3H2O+3CO2↑

Análisis De Reacciones Químicas

Neodymium acetate undergoes various chemical reactions, including:

Oxidation and Reduction: this compound can participate in redox reactions, although specific examples are less common.

Substitution: It can react with other compounds to form different neodymium salts, such as neodymium chloride when reacted with hydrochloric acid.

Complex Formation: This compound can form complexes with other ligands, enhancing its solubility and reactivity.

Aplicaciones Científicas De Investigación

Neodymium acetate has several applications in scientific research:

Electron Microscopy: It is used as a non-toxic, non-radioactive contrast agent in electron microscopy, replacing uranyl acetate.

Material Science: It is used in the synthesis of neodymium-doped materials, such as neodymium-doped yttrium silicate nanophosphors.

Catalysis: This compound serves as a catalyst in various organic reactions.

Medical Imaging: It is explored as a contrast agent for X-ray phase-contrast tomography.

Mecanismo De Acción

The mechanism of action of neodymium acetate in its applications involves its ability to bind to specific molecular targets. In electron microscopy, it binds to tissue sections, providing contrast by scattering electrons . In catalysis, it facilitates reactions by stabilizing transition states and intermediates .

Comparación Con Compuestos Similares

Neodymium acetate is compared with other neodymium compounds and lanthanide acetates:

Neodymium Chloride (NdCl₃): Similar in reactivity but used in different applications.

Neodymium Nitrate (Nd(NO₃)₃): More soluble in water and used in different synthesis processes.

Cerium Acetate (Ce(CH₃COO)₃): Another lanthanide acetate with similar properties but different catalytic activities.

This compound stands out due to its non-toxic nature and versatility in various scientific applications.

Propiedades

IUPAC Name |

acetic acid;neodymium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Nd/c3*1-2(3)4;/h3*1H3,(H,3,4); |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVNSCEZLBLIJAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.[Nd] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12NdO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hydrate: Light purple crystals; [Strem Chemicals MSDS] |

Source

|

| Record name | Neodymium(III) acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21225 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-amino-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1144139.png)